4,5-Bis(bromomethyl)acridine

Description

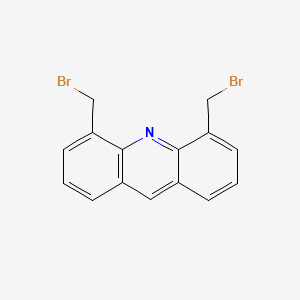

Structure

3D Structure

Properties

IUPAC Name |

4,5-bis(bromomethyl)acridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Br2N/c16-8-12-5-1-3-10-7-11-4-2-6-13(9-17)15(11)18-14(10)12/h1-7H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXLPHROGIDRQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC3=C(C(=CC=C3)CBr)N=C2C(=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10457107 | |

| Record name | 4,5-bis(bromomethyl)acridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643742-28-3 | |

| Record name | 4,5-bis(bromomethyl)acridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4,5-Bis(bromomethyl)acridine

Abstract

4,5-Bis(bromomethyl)acridine is a pivotal molecule in medicinal chemistry and materials science, primarily recognized for its role as a bifunctional DNA-binding agent. Its rigid acridine core allows for intercalation between DNA base pairs, while the two strategically positioned bromomethyl groups at the 4 and 5 positions serve as reactive electrophiles capable of alkylating nucleophilic sites on DNA, leading to interstrand cross-linking.[1][2] This dual-action mechanism makes it a compound of significant interest for the development of novel anticancer therapeutics.[3][4][5] This guide provides an in-depth exploration of the synthetic methodologies for preparing this compound, detailed protocols for its characterization, critical safety and handling procedures, and an overview of its applications. Designed for researchers, chemists, and drug development professionals, this document synthesizes established protocols with mechanistic insights to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Scientific Rationale

The acridine scaffold is a well-established pharmacophore known for its DNA intercalating properties, a feature exploited in several clinically used drugs.[3] The therapeutic strategy of DNA cross-linking, famously employed by agents like cisplatin, is a powerful method to induce apoptosis in rapidly dividing cancer cells. By covalently linking the two strands of DNA, these agents prevent replication and transcription, ultimately triggering cell death.

This compound emerges from a rational drug design approach that combines these two potent anticancer strategies into a single molecule.[1] The planar, polyaromatic acridine ring system facilitates non-covalent insertion into the DNA helix, thereby increasing the local concentration of the reactive moieties near their biological target.[1] The bromomethyl groups, being excellent leaving groups, can then form covalent bonds with nucleophilic centers in DNA, such as the N7 position of guanine, resulting in irreversible cross-links.[2] This targeted delivery and dual-mode of action are expected to yield high potency and potentially overcome resistance mechanisms associated with other chemotherapeutics.[1]

Synthesis Methodology: From Precursor to Product

The most reliable and widely employed synthesis of this compound involves the free-radical bromination of the benzylic positions of its precursor, 4,5-dimethylacridine. This transformation is typically achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator.

Mechanistic Insight: The Wohl-Ziegler Reaction

The bromination of the methyl groups of 4,5-dimethylacridine is a classic example of the Wohl-Ziegler reaction.[6] The choice of N-Bromosuccinimide (NBS) is critical for the success of this reaction. NBS serves as a source of a low, constant concentration of molecular bromine (Br₂) in the reaction medium.[7] This low concentration is key to favoring the radical substitution pathway at the benzylic positions over electrophilic addition to the aromatic acridine core.

The reaction proceeds via a free-radical chain mechanism:

-

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is decomposed by heat or light to generate initial radicals. These radicals then abstract a bromine atom from NBS to produce a bromine radical (Br•).

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from one of the methyl groups of 4,5-dimethylacridine. This step is highly favorable because it forms a resonance-stabilized benzylic radical.

-

This benzylic radical then reacts with a molecule of Br₂ (generated in situ from NBS) to form the bromomethyl product and a new bromine radical, which continues the chain.

-

-

Termination: The reaction is terminated when two radicals combine.

The use of a non-polar solvent, such as carbon tetrachloride (CCl₄) or acetonitrile, is standard for this reaction to facilitate the radical pathway.[8][9]

Synthesis Workflow Diagram

The following diagram outlines the synthetic conversion of 4,5-dimethylacridine to the target compound.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acridine as an Anti-Tumour Agent: A Critical Review [mdpi.com]

- 5. Design, synthesis, and biological properties of new bis(acridine-4-carboxamides) as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. reddit.com [reddit.com]

Introduction: Unveiling a Bifunctional Scaffold for Advanced Research

An In-Depth Technical Guide to the Physicochemical Properties of 4,5-Bis(bromomethyl)acridine

This compound is a potent and versatile molecule that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique architecture, featuring a planar acridine core flanked by two reactive bromomethyl groups, bestows upon it a dual functionality: the ability to intercalate into DNA and to form covalent cross-links.[1][2] This bifunctionality makes it a compelling candidate for the development of novel anticancer agents and a valuable building block for complex supramolecular structures.[1][3][4]

The acridine moiety, a well-established DNA intercalator, positions the molecule between the base pairs of the DNA double helix.[5] This non-covalent interaction is stabilized by π-stacking forces. The strategically placed bromomethyl groups at the 4 and 5 positions then act as electrophilic centers, capable of alkylating nucleophilic sites on DNA bases, such as the N7 position of guanine.[1] This results in the formation of covalent interstrand cross-links, which are highly cytotoxic lesions that can trigger cell death in rapidly proliferating cancer cells.[1][2]

This technical guide offers a comprehensive exploration of the core physicochemical properties of this compound, providing researchers, scientists, and drug development professionals with the essential knowledge required for its effective synthesis, handling, and application. We will delve into its structural and spectroscopic characteristics, reactivity, and established protocols, underpinned by insights into the rationale behind experimental choices.

Core Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data provides the foundational knowledge for its use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 643742-28-3 | [6][7] |

| Molecular Formula | C₁₅H₁₁Br₂N | [6][8] |

| Molecular Weight | 365.07 g/mol | [8][9] |

| Appearance | Yellow solid | [9] |

| Purity | Typically ≥95% | [9][10] |

| Storage Conditions | Store at room temperature, sealed and dry. For long-term stability, refrigeration under an inert atmosphere is recommended. | [9][11] |

Structural Representation

The chemical structure of this compound is crucial to understanding its function. The planar aromatic system facilitates DNA intercalation, while the two bromomethyl groups provide the sites for alkylation.

Caption: Chemical structure of this compound.

Spectroscopic Profile: A Fingerprint of the Molecule

While detailed spectral data requires experimental acquisition, the structural features of this compound allow for the prediction of its key spectroscopic signatures. These predictions are invaluable for reaction monitoring and structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the acridine core, likely in the range of δ 7.5-9.0 ppm. A distinct singlet corresponding to the four protons of the two equivalent bromomethyl (-CH₂Br) groups would appear further upfield, anticipated around δ 5.6 ppm.[12]

-

¹³C NMR : The carbon spectrum will display signals for the thirteen unique carbons of the acridine skeleton and a signal for the two equivalent bromomethyl carbons. Aromatic carbons typically resonate between δ 110-150 ppm, while the -CH₂Br carbons would be expected in the δ 30-40 ppm range.[12]

-

-

Mass Spectrometry (MS) :

-

The mass spectrum provides definitive confirmation of the molecular weight. Due to the presence of two bromine atoms, the molecular ion peak (M⁺) will exhibit a characteristic isotopic cluster pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. A molecule with two bromine atoms will therefore show three peaks in a 1:2:1 ratio for [M]⁺, [M+2]⁺, and [M+4]⁺, which is a clear diagnostic feature.[13]

-

-

Infrared (IR) Spectroscopy :

-

The IR spectrum will be dominated by absorptions corresponding to the aromatic C-H and C=C stretching vibrations of the acridine ring. A key diagnostic peak would be the C-Br stretching vibration, typically found in the 500-600 cm⁻¹ region.

-

Synthesis and Reactivity: A Practical Guide

The synthesis of this compound is most commonly achieved through the direct bromomethylation of acridine. This method offers an efficient route to the target compound.[1][2]

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is intended for qualified researchers in a controlled laboratory setting. All necessary safety precautions must be taken.

Materials:

-

Acridine

-

Bromomethyl methyl ether (BMME) - Caution: BMME is a potent carcinogen.

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Silica Gel for column chromatography

-

Appropriate solvents (e.g., Dichloromethane, Hexane)

Procedure:

-

Reaction Setup: In a fume hood, carefully dissolve acridine in concentrated sulfuric acid under an inert atmosphere (e.g., Nitrogen). The reaction should be performed in a flask equipped with a stirrer and a dropping funnel.

-

Reagent Addition: Cool the mixture in an ice bath. Slowly add bromomethyl methyl ether (BMME) dropwise to the stirred solution.

-

Causality Insight: The use of concentrated sulfuric acid serves as both the solvent and the catalyst, protonating the acridine ring to activate it towards electrophilic substitution. The slow, cooled addition of the highly reactive BMME helps to control the exothermic reaction and minimize side-product formation.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to the specified temperature (e.g., 50 °C) and stir for several hours (e.g., 12 hours) to ensure complete reaction.[1]

-

Work-up: Carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the product. Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure this compound.[1]

-

Self-Validating System: The purity of the final product should be confirmed using the spectroscopic methods described above (NMR, MS) and by measuring its melting point.

-

Caption: Synthetic workflow for this compound.

Key Reactivity: The DNA Cross-linking Mechanism

The biological activity of this compound is rooted in its reactivity with DNA. The process is a coordinated, two-step mechanism.

-

Intercalation: The planar acridine core inserts itself between the stacked base pairs of DNA. This brings the reactive bromomethyl side chains into close proximity with the nucleophilic centers of the DNA bases.[1]

-

Alkylation (Cross-linking): The bromomethyl groups, being good leaving groups, are susceptible to nucleophilic attack by DNA bases, primarily the N7 position of guanine residues on opposite DNA strands. This sequential alkylation by the two bromomethyl groups results in an interstrand cross-link, which physically prevents the separation of the DNA strands, thereby inhibiting replication and transcription and ultimately leading to apoptosis.[1][2]

Caption: Logical workflow of DNA intercalation and cross-linking.

Applications in Research and Drug Development

-

Anticancer Agent: As a DNA cross-linking agent, this compound has demonstrated significant cytotoxicity against various cancer cell lines. For instance, it was found to be cytotoxic to CCRF-HSB-2 human T-cell leukemia cells with an IC₅₀ value of 1.1 µM.[1] This potency highlights its potential as a lead compound in the development of novel chemotherapeutics that do not rely on heavy metals like platinum.[1]

-

Synthetic Intermediate: The reactivity of the bromomethyl groups makes this compound a versatile precursor. It is used in the synthesis of more complex architectures, including bis- and tetra-acridine derivatives, which can have enhanced DNA binding affinity and biological activity.[12][14] It also serves as a key intermediate in the creation of fluorescent macrocycles for selective metal ion sensing.[15]

-

Biochemical Probe: Due to the inherent fluorescence of the acridine core and its ability to covalently bind to biomolecules, derivatives of this compound can be used as probes for studying nucleic acid structures and protein-DNA interactions.[9]

Safety and Handling: A Researcher's Responsibility

This compound is a hazardous substance and must be handled with extreme care in a controlled laboratory environment.

Hazard Summary:

-

Health Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of causing cancer.

-

Environmental Hazards: Very toxic to aquatic life with long-lasting effects.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[11]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place, locked up and away from incompatible materials.[11]

-

Spills and Disposal: In case of a spill, avoid dust formation, evacuate the area, and follow emergency procedures. Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule of significant scientific value, characterized by its dual ability to intercalate into and cross-link DNA. This guide has provided a detailed overview of its physicochemical properties, spectroscopic profile, synthesis, reactivity, and applications. Its proven cytotoxicity against cancer cells, combined with its utility as a versatile synthetic platform, ensures that this compound will remain a subject of interest for researchers in medicinal chemistry, chemical biology, and materials science for the foreseeable future. Further research into derivatization and targeted delivery systems could unlock even greater potential for this potent compound.

References

- Toshinori, O. et al. (2008). SYNTHESIS OF ACRIDINE ANALOGUES AS INTERCALATING CROSSLINKERS AND EVALUATION OF THEIR POTENTIAL ANTICANCER PROPERTIES.

-

ResearchGate. Preparation of the key intermediate this compound. Available at: [Link]

-

Sourdon, V. et al. (2001). Synthesis of new Bis- and Tetra-Acridines. National Center for Biotechnology Information. Available at: [Link]

-

Inami, K. et al. (2018). DNA interaction of bromomethyl-substituted acridines. ResearchGate. Available at: [Link]

-

MySkinRecipes. 4,5-bis-bromomethylacridine. Available at: [Link]

-

Chemsrc. This compound | CAS#:643742-28-3. Available at: [Link]

-

Galy, J-P. et al. (2001). Synthesis of new Bis- and Tetra-Acridines. FAO AGRIS. Available at: [Link]

-

PubChem. 9-Bromo-4,5-bis(bromomethyl)acridine. National Center for Biotechnology Information. Available at: [Link]

-

Kumar, A. et al. (2018). Medicinal chemistry of acridine and its analogues. National Center for Biotechnology Information. Available at: [Link]

-

Al-Ostoot, F. H. et al. (2022). Acridine as an Anti-Tumour Agent: A Critical Review. MDPI. Available at: [Link]

-

Antonini, I. et al. (2003). Design, synthesis, and biological properties of new bis(acridine-4-carboxamides) as anticancer agents. PubMed. Available at: [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and biological properties of new bis(acridine-4-carboxamides) as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | 643742-28-3 [chemicalbook.com]

- 8. This compound CAS#: 643742-28-3 [m.chemicalbook.com]

- 9. 4,5-bis-bromomethylacridine [myskinrecipes.com]

- 10. This compound | CAS#:643742-28-3 | Chemsrc [chemsrc.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Synthesis of new Bis- and Tetra-Acridines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis of new Bis- and Tetra-Acridines [agris.fao.org]

- 15. researchgate.net [researchgate.net]

Unraveling the Dual-Action Mechanism of 4,5-Bis(bromomethyl)acridine: A Technical Guide to its DNA Intercalation and Crosslinking Activity

Abstract

This technical guide provides an in-depth exploration of the molecular mechanism of action of 4,5-Bis(bromomethyl)acridine (BMA), a potent DNA-modifying agent. BMA exhibits a dual functionality, acting as both a DNA intercalator through its planar acridine core and a DNA crosslinking agent via its two reactive bromomethyl groups. This document will dissect the intricacies of these mechanisms, offering a comprehensive overview for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices for studying BMA-DNA interactions and provide detailed, self-validating protocols for key analytical techniques. The guide aims to serve as an authoritative resource, grounded in scientific literature, to facilitate a deeper understanding and further investigation of this and similar bifunctional DNA-targeting compounds.

Introduction: The Rationale for Bifunctional DNA-Targeting Agents

The design of molecules capable of interacting with DNA with high affinity and specificity remains a cornerstone of modern medicinal chemistry, particularly in the development of novel anticancer therapeutics.[1] Simple DNA intercalators, while effective, can be limited by factors such as non-specific binding and the cell's ability to repair the induced damage. To overcome these limitations, a new class of bifunctional agents has emerged, combining two distinct DNA-damaging modalities within a single molecular scaffold.[1] this compound (BMA) epitomizes this strategic design. It possesses a planar acridine ring system, a classic DNA intercalating motif, and is armed with two chemically reactive bromomethyl substituents.[2] This unique architecture allows BMA to first anchor itself within the DNA double helix through intercalation, and subsequently form covalent crosslinks, inducing a more complex and difficult-to-repair lesion.[1] This guide will elucidate the sophisticated mechanism of action of BMA, providing both the theoretical framework and the practical methodologies to investigate its interaction with DNA.

The Dual Mechanism of Action of this compound

The potency of BMA as a DNA-damaging agent stems from its ability to engage in a two-pronged attack on the DNA double helix: intercalation followed by covalent alkylation, leading to DNA crosslinking.

Intercalation: Anchoring to the Double Helix

The initial and non-covalent step in BMA's mechanism of action is the insertion of its planar tricyclic acridine ring between the base pairs of the DNA.[2] This process, known as intercalation, is driven by favorable π-π stacking interactions between the aromatic system of the acridine and the DNA bases.[3] This interaction is a well-established mechanism for many acridine derivatives and other polycyclic aromatic compounds.[3] The structural requirements for efficient intercalation include a planar aromatic system with a thickness of approximately 3.4 Å, which is characteristic of the acridine core.

The intercalation of the acridine moiety induces localized structural distortions in the DNA, including unwinding of the double helix and an increase in the distance between adjacent base pairs to accommodate the intercalator.[4] This initial binding event is crucial as it positions the reactive bromomethyl groups in close proximity to nucleophilic sites on the DNA bases, priming the molecule for the subsequent covalent modification.

Alkylation and Crosslinking: The Covalent Blow

Once intercalated, the two bromomethyl groups at the 4 and 5 positions of the acridine ring become positioned to react with nucleophilic centers on the DNA bases. Molecular modeling studies have indicated that upon intercalation, these bromomethyl groups are situated in close proximity to the N7 position of guanine residues in the major groove of the DNA.[1] The N7 of guanine is a highly nucleophilic site and a common target for alkylating agents.

The reaction proceeds via a nucleophilic substitution mechanism, where the guanine N7 atom attacks the electrophilic carbon of the bromomethyl group, displacing the bromide leaving group and forming a stable covalent bond. Due to the presence of two such reactive groups, BMA can react with guanine bases on opposite strands of the DNA, leading to the formation of an interstrand crosslink (ICL).[1] ICLs are highly cytotoxic lesions as they prevent the separation of the DNA strands, thereby blocking essential cellular processes such as DNA replication and transcription.[5] The formation of these covalent adducts effectively traps the intercalated acridine ring, leading to a highly stable and persistent DNA lesion.

The following diagram illustrates the proposed dual mechanism of action of this compound:

Sources

Molecular Modeling of 4,5-Bis(bromomethyl)acridine-DNA Interactions: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth exploration of the molecular modeling techniques used to investigate the complex interactions between the bifunctional DNA-targeting agent, 4,5-Bis(bromomethyl)acridine, and its biological target, DNA. This document is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry and its application in modern drug discovery. We will delve into the theoretical underpinnings and practical applications of a multi-stage computational workflow, encompassing ligand and DNA preparation, molecular docking, and sophisticated molecular dynamics simulations, including hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches. The causality behind each experimental choice is explained, ensuring a self-validating and scientifically rigorous protocol.

Introduction: The Dual-Action Threat of this compound

Acridine derivatives have long been a cornerstone in the development of DNA-targeting therapeutic agents, primarily due to their potent intercalating properties.[1] The planar aromatic structure of the acridine core allows it to slip between the base pairs of the DNA double helix, a process driven by π-π stacking interactions.[1] This intercalation disrupts the normal helical structure of DNA, leading to unwinding, lengthening, and stiffening of the molecule, which in turn inhibits crucial cellular processes like DNA replication and transcription.[1]

This compound is a particularly intriguing derivative as it is a bifunctional agent. It possesses not only the intercalating acridine scaffold but also two highly reactive bromomethyl groups positioned for DNA crosslinking.[2][3] This dual mechanism of action—intercalation followed by covalent alkylation—makes it a potent cytotoxic agent.[2] Molecular modeling has suggested that the bromomethyl groups are positioned in close proximity to the N7 of guanine residues when the acridine core is intercalated, facilitating the formation of covalent adducts and potentially interstrand crosslinks.[2][3]

Understanding the precise molecular interactions that govern the binding and reactivity of this compound is paramount for the rational design of more effective and selective anticancer drugs. Molecular modeling provides a powerful lens through which we can visualize and quantify these interactions at an atomic level, offering insights that are often difficult to obtain through experimental methods alone.

The Computational Microscope: A Multi-Scale Modeling Workflow

To comprehensively model the interaction of this compound with DNA, we employ a multi-scale computational workflow. This approach allows us to first predict the initial non-covalent binding mode and then to study the dynamics of the complex and the subsequent covalent bond formation.

Experimental Protocols: A Step-by-Step Guide

Part 1: System Preparation

3.1.1. Ligand Preparation

The initial step involves the creation of a high-quality 3D structure of this compound.

-

Protocol:

-

2D to 3D Conversion: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch. Convert this 2D representation into a 3D structure.

-

Geometry Optimization: Perform an initial geometry optimization of the 3D structure using a quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This step ensures a low-energy, realistic conformation of the ligand.

-

Partial Charge Calculation: Calculate the partial atomic charges for the ligand. The Restrained Electrostatic Potential (RESP) charge fitting methodology is recommended for consistency with the AMBER force field.[1]

-

Force Field Parameterization: Generate force field parameters for the ligand. The General Amber Force Field (GAFF) is a suitable choice for drug-like small molecules.

-

3.1.2. DNA Preparation

A model of B-DNA is required as the receptor for our ligand.

-

Protocol:

-

DNA Structure Generation: Generate a canonical B-DNA double helix with a specific sequence using tools available within molecular modeling software suites like AMBER or GROMACS. A sequence rich in GC base pairs is recommended, as the N7 of guanine is the primary site of alkylation.[2] For example, a 12-mer duplex such as 5'-d(CGCGAATTCGCG)-3' can be used.

-

Protonation and Solvation: Ensure the DNA structure has the correct protonation state for all titratable residues at physiological pH.

-

Force Field Selection: Choose an appropriate force field for the DNA. The AMBER force fields, such as ff14SB or the more recent OL15 and OL21, are well-validated for nucleic acid simulations.[4]

-

Part 2: Molecular Docking - Predicting the Intercalation Pose

Molecular docking is used to predict the preferred orientation of the ligand when it binds non-covalently to the DNA, specifically through intercalation.

-

Protocol (using AutoDock Vina):

-

Prepare Receptor and Ligand: Convert the prepared DNA and ligand structures into the PDBQT file format using AutoDockTools (ADT). This format includes atomic charges and atom types required by AutoDock.[5][6]

-

Define the Search Space: Define a grid box that encompasses the entire DNA molecule or is centered on the potential intercalation sites (between base pairs). The size of the grid box should be large enough to allow the ligand to freely rotate and translate.

-

Run Docking Simulation: Execute the docking calculation using AutoDock Vina. The program will explore various conformations and orientations of the ligand within the defined search space and score them based on a binding affinity scoring function.[7]

-

Analyze Docking Results: Analyze the resulting docked poses. The pose with the lowest binding energy is typically considered the most likely binding mode.[8] Visualize the top-ranked poses to confirm that the acridine core is intercalated between the DNA base pairs.

-

Part 3: Molecular Dynamics (MD) Simulations - Assessing Complex Stability

MD simulations provide a dynamic view of the DNA-ligand complex, allowing us to assess its stability and observe conformational changes over time.

-

Protocol (using GROMACS):

-

System Setup:

-

Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

-

Equilibration:

-

NVT Ensemble (Constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the solute.

-

NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at constant pressure (e.g., 1 atm) and temperature. This ensures the correct density of the system. Position restraints on the DNA and ligand are gradually released during equilibration.

-

-

Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100-500 nanoseconds) to observe the behavior of the complex.

-

Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key analyses include:

-

Root Mean Square Deviation (RMSD): To monitor the overall structural stability of the DNA and the ligand.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the complex.

-

Hydrogen Bond Analysis: To quantify the hydrogen bonding interactions between the ligand and DNA.

-

Binding Free Energy Calculation (MM/PBSA or MM/GBSA): To estimate the binding affinity of the non-covalent complex.[11][12]

-

-

Part 4: QM/MM Simulations - Modeling the Covalent Reaction

The formation of a covalent bond is a chemical reaction that cannot be accurately described by classical force fields. Therefore, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is necessary.[13][14]

-

Protocol:

-

Define QM and MM Regions:

-

QM Region: The atoms directly involved in the reaction: the bromomethyl group of the acridine and the N7 and surrounding atoms of the target guanine base.

-

MM Region: The rest of the system (the remainder of the DNA, ligand, solvent, and ions).

-

-

Set up QM/MM Simulation: Use a simulation package that supports QM/MM calculations (e.g., GROMACS interfaced with a QM software like Gaussian or ORCA).

-

Run QM/MM Simulation: Perform a QM/MM simulation to model the nucleophilic attack of the guanine N7 on the carbon of the bromomethyl group. This will allow for the calculation of the reaction energy profile and the characterization of the transition state.

-

Parameterize the Covalent Adduct: Once the covalent bond is formed, the resulting modified guanine nucleotide needs to be parameterized for use in subsequent classical MD simulations. This involves deriving new bond, angle, and dihedral parameters for the covalent linkage. The modXNA approach provides a framework for parameterizing modified nucleic acids.[3]

-

Classical MD of the Covalent Complex: With the newly parameterized covalent adduct, you can run further classical MD simulations to study the long-term structural and dynamic consequences of the covalent modification on the DNA.

-

Data Presentation and Interpretation

Quantitative Data Summary

| Parameter | Molecular Docking | MD Simulations (MM/PBSA) |

| Binding Affinity (kcal/mol) | -8.5 to -10.5 (estimated) | -25 to -40 (estimated) |

| Key Interacting Residues | G-C base pairs | G-C base pairs |

| Hydrogen Bonds | 1-3 | 2-5 (dynamic) |

| RMSD (DNA backbone) | N/A | 1.5 - 2.5 Å |

| RMSD (Ligand) | N/A | 0.8 - 1.5 Å |

Note: The values in the table are hypothetical and for illustrative purposes. Actual results will vary depending on the specific DNA sequence and simulation parameters.

Visualization of Key Interactions

Conclusion: From Silico Insights to Therapeutic Innovation

The multi-scale molecular modeling workflow detailed in this guide provides a robust framework for investigating the complex interactions between this compound and DNA. By combining molecular docking, classical molecular dynamics, and QM/MM simulations, researchers can gain unprecedented insights into the non-covalent intercalation, the dynamics of the bound complex, and the mechanism of covalent alkylation. These computational insights are invaluable for understanding the structure-activity relationships of this class of compounds and for the rational design of novel, more potent, and selective DNA-targeting anticancer agents. The validation of computational predictions with experimental data, such as NMR or X-ray crystallography of similar complexes, remains a critical step in ensuring the accuracy and relevance of the in silico models.[15][16]

References

-

Aduri, R., Psciuk, B. T., & SantaLucia, J. (2007). AMBER Force Field Parameters for the Naturally Occurring Modified Nucleosides in RNA. Journal of Chemical Theory and Computation, 3(4), 1464–1475. [Link]

-

Toshinori, O. (2008). SYNTHESIS OF ACRIDINE ANALOGUES AS INTERCALATING CROSSLINKERS AND EVALUATION OF THEIR POTENTIAL ANTICANCER PROPERTIES. Dissertation. [Link]

-

ResearchGate. (2025). DNA interaction of bromomethyl-substituted acridines. ResearchGate. Retrieved from [Link]

-

MaddyList. (2023, September 14). DNA & RNA Docking using AutoDock Vina | Free Tool [Video]. YouTube. [Link]

-

Exploratory analysis of structural properties of DNA-intercalator complexes in crystalline state. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Gromacs Py. (n.d.). Ligand / DNA complex MD simulation. Gromacs Py documentation. Retrieved from [Link]

-

Harris, S. A., & Zgarbová, M. (2023). Assessing the Current State of Amber Force Field Modifications for DNA 2023 Edition. Journal of Chemical Information and Modeling, 63(13), 3995–4007. [Link]

-

GROMACS forums. (2022, January 7). Comprehensive, hands-on tutorial for DNA-ligand MDS. GROMACS forums. [Link]

-

Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449–461. [Link]

-

Modelling DNA-ligand interactions through variable force field based MD simulations. (2018). Journal of the Indian Chemical Society, 95(11), 1369-1376. [Link]

-

Wang, E., Sun, H., Wang, J., Wang, Z., Liu, H., Zhang, J. Z. H., & Hou, T. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(16), 9478–9508. [Link]

-

Singh, T., & Biswas, D. (2022). Assessment of Available AMBER Force Fields to Model DNA-Ligand Interactions. Biointerface Research in Applied Chemistry, 12(4), 5438-5452. [Link]

-

Max Planck Institute for Biophysical Chemistry. (n.d.). QM/MM tutorial. MPI. Retrieved from [Link]

-

Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449–461. [Link]

-

Singh, T., & Biswas, D. (2022). Assessment of Available AMBER Force Fields to Model DNA-Ligand Interactions. Biointerface Research in Applied Chemistry, 12(4), 5438-5452. [Link]

-

Lemkul, J. A. (n.d.). GROMACS Tutorials. MD Tutorials. Retrieved from [Link]

-

Williams, L. D. (n.d.). DNA Intercalation. Loren Williams' lab. Retrieved from [Link]

-

Protheragen. (n.d.). Force Fields in Molecular Dynamics Simulations: Choosing the Right One. Protheragen. Retrieved from [Link]

-

Chen, T. H., & Rifai, E. A. (2021). A computational binding affinity estimation protocol with maximum utilization of experimental data: A case study for Adenosine. ChemRxiv. [Link]

-

Theoretical and Computational Biophysics Group. (n.d.). NAMD TUTORIAL. University of Illinois Urbana-Champaign. Retrieved from [Link]

-

Peek, M. E., & Williams, L. D. (2000). X-Ray Crystallography of DNA-Drug Complexes. Methods in Enzymology. [Link]

-

Wang, C., Greene, D., Xiao, L., Qi, R., & Luo, R. (2018). Recent Developments and Applications of the MMPBSA Method. Frontiers in Molecular Biosciences, 4, 87. [Link]

-

Bielskutė, S., et al. (2023). The interactions of monomeric acridines and unsymmetrical bisacridines (UAs) with DNA duplexes: an insight provided by NMR and MD studies. Scientific Reports, 13(1), 3463. [Link]

-

Theoretical and Computational Biophysics Group. (n.d.). NAMD Tutorials. University of Illinois Urbana-Champaign. Retrieved from [Link]

-

Johny, A. (2023, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]

-

ResearchGate. (2015, January 2). Can anyone give me a step-by-step Autodock tutorial to dock small molecule to DNA? ResearchGate. [Link]

-

Barakat, K. H. (2009). Molecular Docking Tutorial. PharmaMatrix workshop in Computational Biophysics. [Link]

-

AutoDock Vina. (n.d.). Basic docking. Read the Docs. Retrieved from [Link]

-

Harris, S. A., Gavathiotis, E., Searle, M. S., Orozco, M., & Laughton, C. A. (2007). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Journal of the American Chemical Society, 129(18), 5736–5747. [Link]

-

Santos, G. M. D., Ferreira, R. S., & Leite, F. L. A. M. (2009). Docking Studies on DNA-Ligand Interactions: Building and Application of a Protocol to Identify the Binding Mode. Journal of Chemical Information and Modeling, 49(7), 1698–1707. [Link]

-

BioSoft. (n.d.). NAMD Tutorial. BioSoft. Retrieved from [Link]

-

Grabowska, K., et al. (2022). Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives. Nucleic Acids Research, 50(17), 9677–9690. [Link]

-

The Autodock Channel. (2022, September 12). Computer Exercise: QM/MM MD and Umbrella Sampling [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Force field (chemistry). Wikipedia. Retrieved from [Link]

-

Theoretical and Computational Biophysics Group. (n.d.). NAMD TUTORIAL. University of Warwick. Retrieved from [Link]

-

Intercalation into DNA studied by X-ray crystallography. (2012, June 29). [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Exploratory analysis of structural properties of DNA-intercalator complexes in crystalline state. ResearchGate. Retrieved from [Link]

-

GitHub. (n.d.). md-simulation-namd. GitHub. Retrieved from [Link]

-

C-Y, C., et al. (2010). Identification and Validation of Human DNA Ligase Inhibitors Using Computer-Aided Drug Design. Journal of Medicinal Chemistry, 53(24), 8675–8684. [Link]

-

Decoding the Catalytic Strategy for DNA Alkylation Repair by AlkA: Insights from MD Simulations and QM/MM Calculations. (2023). ChemRxiv. [Link]

-

Webinar Demonstration - Molecular Dynamics Simulation of Protein-Ligand using Gromacs. (2021, March 21). [Video]. YouTube. [Link]

-

MDPI. (n.d.). Special Issue : Computational Approaches in Drug Discovery and Design: From Molecular Modeling to Translational Applications. MDPI. Retrieved from [Link]

-

ResearchGate. (2023). Decoding the Catalytic Strategy for DNA Alkylation Repair by AlkA: Insights from MD Simulations and QM/MM Calculations. ResearchGate. Retrieved from [Link]

-

Max Planck Institute for Biophysical Chemistry. (n.d.). QM/MM tutorial. MPI. Retrieved from [Link]

-

Synthesis of Acridine-based DNA Bis-intercalating Agents. (2001). Molecules, 6(3), 230-243. [Link]

-

Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties. (2020). Molecules, 25(18), 4242. [Link]

-

Stability and structural features of DNA intercalation with ethidium bromide, acridine orange and methylene blue. (2007). Journal of Molecular Structure, 827(1-3), 55-63. [Link]

-

Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. AMBER Force Field Parameters for the Naturally Occurring Modified Nucleosides in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. medium.com [medium.com]

- 7. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 8. Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gromacs-py.readthedocs.io [gromacs-py.readthedocs.io]

- 10. gromacs.bioexcel.eu [gromacs.bioexcel.eu]

- 11. tandfonline.com [tandfonline.com]

- 12. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. QM/MM tutorial [www3.mpibpc.mpg.de]

- 14. chemrxiv.org [chemrxiv.org]

- 15. The interactions of monomeric acridines and unsymmetrical bisacridines (UAs) with DNA duplexes: an insight provided by NMR and MD studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

A Technical Guide to the Spectroscopic Analysis of 4,5-Bis(bromomethyl)acridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Bis(bromomethyl)acridine is a pivotal molecule in medicinal chemistry, primarily recognized for its role as a DNA intercalating and crosslinking agent.[1][2] Its unique structure, featuring a planar acridine core for intercalation and two reactive bromomethyl groups for alkylation, makes it a compound of significant interest in the development of novel anticancer therapeutics.[1][3] This guide provides an in-depth analysis of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—used to confirm the structure and purity of this compound, which are critical for its application in research and drug development.

Introduction: The Significance of this compound in Drug Development

The therapeutic potential of acridine derivatives has been harnessed for decades, with compounds like amsacrine being used in the clinical treatment of acute leukemia.[2][4] The mechanism of action for many of these drugs involves intercalation—the insertion of the planar acridine ring system between the base pairs of DNA—which disrupts DNA replication and transcription.[3][5] this compound enhances this activity by introducing two bromomethyl groups at the 4 and 5 positions. These electrophilic groups can form covalent bonds with nucleophilic sites on DNA, such as the N7 of guanine, leading to interstrand crosslinks.[1] This dual-action mechanism of intercalation and crosslinking is a potent strategy for inducing cancer cell death.[1][2]

Given the high reactivity and specific biological targets of this molecule, rigorous structural confirmation and purity assessment are paramount. NMR and IR spectroscopy are indispensable, non-destructive techniques that provide a detailed fingerprint of the molecule's structure and functional groups.

Molecular Structure and Spectroscopic Overview

To understand the spectroscopic data, it is essential to first visualize the molecular structure of this compound and identify its key features.

Caption: Molecular structure of this compound.

Key structural features for spectroscopic analysis include:

-

Aromatic Protons: Protons on the acridine ring system. Their chemical shifts in ¹H NMR are influenced by the aromatic ring current and the electron-withdrawing nitrogen atom.

-

Methylene Protons (-CH₂Br): The protons of the bromomethyl groups. These are expected to appear as a distinct singlet in the ¹H NMR spectrum.

-

Aromatic Carbons: The carbons of the acridine core will produce a series of signals in the ¹³C NMR spectrum.

-

Methylene Carbons (-CH₂Br): The carbons of the bromomethyl groups will have a characteristic chemical shift in the ¹³C NMR spectrum.

-

Functional Groups for IR: The C-H bonds of the aromatic and methylene groups, C=C and C=N bonds within the acridine ring, and the C-Br bond will all have characteristic vibrational frequencies in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

¹H NMR Data Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~8.70 | s | H-9 | The proton at position 9 is highly deshielded due to the influence of the adjacent nitrogen and the aromatic ring system.[5] |

| ~8.30 | d | H-1, H-8 | These protons are deshielded by the aromatic ring current and are ortho to the nitrogen atom. |

| ~7.90 | d | H-3, H-6 | These protons are part of the outer benzene rings of the acridine core. |

| ~7.50 | t | H-2, H-7 | These protons experience coupling from two neighboring protons, resulting in a triplet. |

| ~5.40 | s | -CH₂Br | The methylene protons are adjacent to an electron-withdrawing bromine atom and the aromatic ring, causing a downfield shift. They appear as a singlet as there are no adjacent protons to couple with.[5] |

Note: Predicted chemical shifts are based on data for similar acridine derivatives and general principles of NMR spectroscopy. Actual values may vary slightly depending on the solvent and experimental conditions.[5]

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~148 | C-4a, C-10a | Quaternary carbons adjacent to the nitrogen atom. |

| ~136 | C-9 | The carbon at position 9 is in a unique electronic environment.[5] |

| ~130 | C-3, C-6 | Aromatic carbons in the outer rings. |

| ~129 | C-8a, C-9a | Quaternary carbons of the central ring. |

| ~128 | C-4, C-5 | Carbons bearing the bromomethyl substituents. |

| ~126 | C-1, C-8 | Aromatic carbons ortho to the nitrogen. |

| ~125 | C-2, C-7 | Aromatic carbons in the outer rings. |

| ~30 | -CH₂Br | The methylene carbon is shifted downfield due to the attached electronegative bromine atom.[5] |

Note: Predicted chemical shifts are based on data for similar acridine derivatives and general principles of NMR spectroscopy.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

IR Data Interpretation

The IR spectrum will show characteristic absorption bands corresponding to the vibrations of the functional groups in this compound.

| Frequency Range (cm⁻¹) | Vibration | Assignment |

| 3100-3000 | C-H stretch | Aromatic C-H bonds[6] |

| 3000-2850 | C-H stretch | Methylene (-CH₂) C-H bonds[7] |

| 1620-1580 | C=N stretch | Acridine ring imine bond[8] |

| 1600-1450 | C=C stretch | Aromatic ring skeletal vibrations[6] |

| 1250-1200 | C-N stretch | Aromatic C-N bond |

| ~1220 | CH₂ wag | Methylene group wagging vibration[7] |

| 700-600 | C-Br stretch | Carbon-bromine bond |

The presence of strong absorptions in the aromatic C-H stretching region, along with the characteristic C=C and C=N stretching frequencies, confirms the acridine core. The C-H stretching of the methylene groups and the C-Br stretch are indicative of the bromomethyl substituents.[6][7][8]

Synergistic Spectroscopic Analysis Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple techniques to build a conclusive structural assignment.

Caption: Workflow for structural confirmation using synergistic spectroscopic analysis.

Conclusion

The spectroscopic analysis of this compound through NMR and IR techniques provides a comprehensive and definitive confirmation of its molecular structure. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, while the IR spectrum confirms the presence of key functional groups. For researchers and professionals in drug development, a thorough understanding and application of these analytical methods are essential to ensure the identity, purity, and quality of this potent anticancer agent, thereby underpinning the reliability and reproducibility of preclinical and clinical studies.

References

-

National Center for Biotechnology Information. "Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties." PubChem. Available at: [Link]

-

Wiley-VCH. "Supporting Information." Wiley Online Library, 2007. Available at: [Link]

-

Toshinori, O. "SYNTHESIS OF ACRIDINE ANALOGUES AS INTERCALATING CROSSLINKERS AND EVALUATION OF THEIR POTENTIAL ANTICANCER PROPERTIES." Semantic Scholar, 2008. Available at: [Link]

-

ResearchGate. "The Infrared Spectra of Acridines." ResearchGate. Available at: [Link]

-

The Royal Society of Chemistry. "Supporting information - The Royal Society of Chemistry." RSC Publishing. Available at: [Link]

-

National Center for Biotechnology Information. "Synthesis of new Bis- and Tetra-Acridines." PubChem. Available at: [Link]

-

Informative Journals. "Synthesis, Characterisation and Anticancer Study of Acridine derivatives." Informative Journals. Available at: [Link]

-

The Royal Society of Chemistry. "New Journal of Chemistry Supporting Information." RSC Publishing. Available at: [Link]

-

ResearchGate. "Preparation of the key intermediate this compound." ResearchGate. Available at: [Link]

-

ResearchGate. "DNA interaction of bromomethyl-substituted acridines." ResearchGate. Available at: [Link]

-

National Institute of Standards and Technology. "Acridine, 9,10-dihydro-." NIST WebBook. Available at: [Link]

-

FAO AGRIS. "Synthesis of new Bis- and Tetra-Acridines." FAO AGRIS. Available at: [Link]

-

National Center for Biotechnology Information. "9-Bromo-4,5-bis(bromomethyl)acridine." PubChem. Available at: [Link]

-

MySkinRecipes. "4,5-bis-bromomethylacridine." MySkinRecipes. Available at: [Link]

-

Chemsrc. "this compound." Chemsrc. Available at: [Link]

-

PubMed. "Design, synthesis, and biological properties of new bis(acridine-4-carboxamides) as anticancer agents." PubMed. Available at: [Link]

-

National Center for Biotechnology Information. "Medicinal chemistry of acridine and its analogues." PubChem. Available at: [Link]

-

MDPI. "Acridine as an Anti-Tumour Agent: A Critical Review." MDPI. Available at: [Link]

-

The Royal Society of Chemistry. "1H NMR and 13C NMR spectra of the catalytic synthesized compounds." RSC Publishing. Available at: [Link]8201h/c9ra08201h1.pdf)

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry of acridine and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of new Bis- and Tetra-Acridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. informativejournals.com [informativejournals.com]

An In-depth Technical Guide on the Solubility and Stability of 4,5-Bis(bromomethyl)acridine

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 4,5-Bis(bromomethyl)acridine, a key intermediate and effector molecule in drug discovery and chemical biology. As a bifunctional molecule, its utility is intrinsically linked to its solution-phase behavior. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for characterizing this compound. We will delve into the predicted solubility across a spectrum of common laboratory solvents and delineate the potential pathways of degradation. Crucially, this guide furnishes detailed, step-by-step protocols for the empirical determination of both solubility and stability, empowering researchers to generate reliable data tailored to their specific experimental contexts.

Introduction: The Chemical and Biological Significance of this compound

This compound is a heterocyclic aromatic compound featuring a central acridine core, a structure renowned for its DNA intercalating properties.[1][2] The strategic placement of two bromomethyl groups at the 4 and 5 positions transforms the molecule into a potent bifunctional agent. These reactive moieties are capable of forming covalent bonds with nucleophiles, enabling it to act as a cross-linking agent for biomolecules such as DNA.[1][2] This dual-action mechanism—intercalation followed by covalent modification—makes it a compound of significant interest in the development of novel anticancer agents and as a molecular probe to investigate DNA structure and repair mechanisms.[1][2][3]

The compound, with the molecular formula C₁₅H₁₁Br₂N and a molecular weight of 365.06 g/mol , typically presents as a yellow solid.[4][5] Its utility in a laboratory setting, from synthetic transformations to biological assays, is fundamentally governed by its solubility and stability in various solvent systems. A thorough understanding of these parameters is therefore not merely academic but a prerequisite for its effective and reproducible application.

Solubility Profile: Theoretical Predictions and Experimental Determination

The solubility of a compound is a critical physicochemical parameter that dictates its handling, formulation, and bioavailability. The molecular architecture of this compound—a large, predominantly nonpolar aromatic core with two moderately polar bromomethyl substituents—suggests a nuanced solubility profile.

Predicted Solubility in Common Laboratory Solvents

Based on the principle of "like dissolves like," we can predict the relative solubility of this compound in a range of solvents. The large, hydrophobic surface area of the acridine ring system will dominate its solubility characteristics.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low to Moderate | The aromatic nature of toluene may offer some π-π stacking interactions, enhancing solubility compared to purely aliphatic solvents like hexane. |

| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | High | These solvents are effective at solvating large organic molecules and are of intermediate polarity, making them excellent candidates for dissolving this compound. Evidence from synthetic procedures indicates its solubility in chloroform. |

| Ethers | Diethyl Ether, Dioxane, Tetrahydrofuran (THF) | Moderate to High | Dioxane and THF, being more polar than diethyl ether, are expected to be good solvents. Reports indicate the use of dioxane in reactions involving this compound. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | These polar aprotic solvents should be capable of dissolving the compound to a reasonable extent. |

| Esters | Ethyl Acetate (EtOAc) | Moderate | Often used in chromatographic purification with nonpolar co-solvents like hexane, indicating moderate solubility. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These highly polar solvents are generally excellent at dissolving a wide range of organic compounds. |

| Alcohols | Methanol, Ethanol | Low to Moderate | The potential for hydrogen bonding with the solvent is minimal, and the large nonpolar scaffold will limit solubility in these protic solvents. |

| Aqueous Systems | Water, Buffers | Very Low | The hydrophobic nature of the acridine core will lead to negligible solubility in water. |

Experimental Protocol for Determining Thermodynamic (Equilibrium) Solubility

The following protocol describes the "shake-flask" method, a gold-standard technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

A selection of solvents (e.g., as listed in Table 1)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials (a visual excess of solid should remain).

-

To each vial, add a known volume of a specific solvent.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a constant temperature incubator (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample and a series of known standards using a validated analytical method (HPLC-UV is recommended for its specificity and sensitivity).

-

Calculate the concentration of the saturated solution from the calibration curve.

-

-

Calculation of Solubility:

-

Multiply the determined concentration by the dilution factor to obtain the solubility of this compound in that solvent, typically expressed in mg/mL or mol/L.

-

Caption: Workflow for thermodynamic solubility determination.

Stability Profile: Reactivity and Degradation Pathways

The stability of this compound is a critical consideration for its storage, handling, and application in experimental settings. The presence of two reactive bromomethyl groups suggests a susceptibility to degradation, particularly in the presence of nucleophiles and under certain environmental conditions.

Predicted Degradation Pathways

-

Hydrolysis: In the presence of water or other protic solvents (like alcohols), the bromomethyl groups can undergo nucleophilic substitution to form the corresponding hydroxymethyl or alkoxymethyl derivatives. This process can be accelerated by elevated temperatures and non-neutral pH.

-

Reaction with Nucleophiles: The compound is a potent alkylating agent and will react with a wide range of nucleophiles. This is the basis of its biological activity but can also lead to degradation if exposed to unintended nucleophilic species in solution (e.g., amine-containing buffers, thiol-based reducing agents).

-

Photodegradation: Acridine and its derivatives are known to be photosensitive.[6][7] Upon exposure to light, particularly UV light, the acridine core can undergo photochemical reactions, leading to the formation of degradation products.

-

Self-Condensation/Polymerization: Under certain conditions, particularly at higher concentrations or in the presence of a base, intermolecular reactions can occur, leading to the formation of oligomers or polymers.

Caption: Predicted degradation pathways for this compound.

Recommended Storage and Handling

To minimize degradation, this compound should be:

-

Stored in a cool, dry, and dark place.

-

Kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture.

-

Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20 °C) and protected from light.

Experimental Protocol for Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. The following protocol outlines a typical approach using HPLC.

Objective: To assess the stability of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Part A: Development of a Stability-Indicating HPLC Method

-

Initial Method Scouting:

-

Column: C18, 150 x 4.6 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A suitable gradient from low to high organic (e.g., 5% to 95% B over 20 minutes)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength where the parent compound has significant absorbance (e.g., determined by UV-Vis scan).

-

Column Temperature: 30 °C

-

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

Part B: Forced Degradation Studies

-

Preparation of Stressed Samples:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 60-80 °C for several hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Heat at 60-80 °C for several hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide. Keep at room temperature for several hours.

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60-80 °C) for several days.

-

Photodegradation: Expose the stock solution to UV light (e.g., in a photostability chamber) for a defined period.

-

-

Analysis of Stressed Samples:

-

At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration.

-

Analyze the samples using the developed HPLC method.

-

-

Method Validation:

-

The HPLC method is considered "stability-indicating" if it can resolve the parent peak from all significant degradation product peaks.

-

Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the parent peak is spectrally pure in the presence of its degradants.

-

Conclusion

This compound is a molecule of considerable scientific interest, but its practical application hinges on a clear understanding of its solubility and stability. This guide has provided a predictive framework for its behavior in common laboratory solvents and outlined the likely pathways of its degradation. While theoretical predictions are valuable, they are no substitute for empirical data. The detailed protocols provided herein for the determination of solubility and for conducting forced degradation studies are designed to be readily implemented, enabling researchers to generate the robust, specific data required for their work. A systematic approach to characterizing these fundamental properties will undoubtedly facilitate the successful application of this compound in the advancement of chemical biology and drug discovery.

References

-

Toshinori, O. (2008). SYNTHESIS OF ACRIDINE ANALOGUES AS INTERCALATING CROSSLINKERS AND EVALUATION OF THEIR POTENTIAL ANTICANCER PROPERTIES. [Link]

-

ResearchGate. DNA interaction of bromomethyl-substituted acridines. [Link]

-

MySkinRecipes. 4,5-bis-bromomethylacridine. [Link]

-

PubChem. 9-Bromo-4,5-bis(bromomethyl)acridine. [Link]

-

National Center for Biotechnology Information. Synthesis of new Bis- and Tetra-Acridines. [Link]

-

Chemsrc. This compound | CAS#:643742-28-3. [Link]

-

MDPI. Photocatalytic Degradation of Acridine Orange over NaBiO3 Driven by Visible Light Irradiation. [Link]

-

MDPI. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. [Link]

-

PubMed. Photocatalytic oxidative degradation of acridine orange in aqueous solution with polymeric metalloporphyrins. [Link]

Sources

- 1. neptjournal.com [neptjournal.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.ws [chem.ws]

- 4. m.youtube.com [m.youtube.com]

- 5. This compound CAS#: 643742-28-3 [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Photocatalytic oxidative degradation of acridine orange in aqueous solution with polymeric metalloporphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of 4,5-Bis(bromomethyl)acridine Derivatives: A Guide for Drug Discovery

An In-depth Technical Guide for Researchers

This guide provides an in-depth exploration of the potential biological targets of 4,5-bis(bromomethyl)acridine derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes established knowledge with actionable experimental insights to facilitate the investigation and development of this promising class of compounds. We will delve into the core mechanisms of action, focusing on the unique dual functionality conferred by the acridine scaffold and its reactive side chains, and provide detailed protocols for target validation.

Introduction: The Acridine Scaffold as a Privileged Structure in Oncology

The acridine tricycle is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure has long been recognized for its ability to interact with biological macromolecules, particularly nucleic acids.[1][2] This fundamental property led to the development of early acridine-based agents for antibacterial and antiparasitic applications.[1] In oncology, the clinical use of acridine derivatives like Amsacrine marked a significant milestone, establishing their role as potent anticancer agents by identifying their function as topoisomerase II inhibitors.[3][4]

The focus of this guide, the this compound scaffold, represents a strategic evolution of the classic acridine pharmacophore. This design incorporates two highly reactive bromomethyl groups at the 4 and 5 positions. This substitution pattern is not arbitrary; it is intended to bestow a dual mechanism of action:

-

Non-covalent DNA Intercalation: A property inherent to the planar acridine ring system.[5]

-

Covalent DNA Alkylation: Enabled by the electrophilic bromomethyl groups, which can form covalent bonds with nucleophilic sites on DNA bases, leading to potential interstrand crosslinking.[6][7]

This bifunctionality suggests that these derivatives can induce a more complex and potent form of DNA damage than either intercalation or alkylation alone, making them compelling candidates for further investigation. This guide will dissect these potential biological targets and provide the experimental frameworks necessary to validate them.

Chapter 1: The Primary Target: A Dual-Pronged Assault on DNA

The central hypothesis for the biological activity of this compound derivatives is their direct and multifaceted interaction with DNA. The combination of a DNA-affinic core with reactive alkylating agents creates a potent DNA-damaging agent.

The Dual Mechanism: Intercalation Meets Covalent Crosslinking

The interaction can be conceptualized as a two-step process. First, the planar acridine ring system positions the molecule within the DNA double helix by intercalating between adjacent base pairs.[8] This non-covalent interaction is driven by π-π stacking forces. Once positioned, the strategically placed bromomethyl groups are brought into close proximity to nucleophilic centers on the DNA bases, such as the N7 position of guanine.[6][7] This proximity facilitates a nucleophilic substitution reaction, forming a covalent bond between the acridine derivative and the DNA strand (mono-alkylation). The presence of a second bromomethyl group allows for a subsequent reaction with a base on the complementary strand, resulting in a highly cytotoxic DNA interstrand crosslink.[6][7]

Caption: Dual DNA damage mechanism of this compound derivatives.

Experimental Validation of DNA Interaction

To validate these interactions, a series of biophysical and biochemical assays are required. Each protocol is designed to provide specific, verifiable evidence for a particular aspect of the mechanism.

Protocol 1: UV-Visible Spectrophotometry for DNA Intercalation

-

Principle: DNA intercalation causes a bathochromic (red) shift and hypochromism (decreased absorbance) in the UV-Vis spectrum of the acridine compound due to the altered electronic environment upon insertion between DNA base pairs.

-

Methodology:

-

Prepare a stock solution of the this compound derivative in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Prepare a series of solutions with a fixed concentration of the acridine derivative (e.g., 20 µM).

-

To each solution, add increasing concentrations of calf thymus DNA (ctDNA), ranging from 0 to 200 µM.

-

Incubate the mixtures at room temperature for 15 minutes, protected from light.

-

Record the UV-Vis absorption spectra for each sample from 300 to 500 nm.

-

-

Data Analysis & Validation: Observe for a shift to a longer wavelength and a decrease in the maximal absorbance of the compound's characteristic peak as DNA concentration increases. This provides strong evidence of an intercalative binding mode. The binding constant (Kb) can be calculated using the Wolfe-Shimer equation.

Protocol 2: Ethidium Bromide (EtBr) Displacement Assay

-

Principle: The acridine derivative will compete with EtBr, a known DNA intercalator, for binding sites on the DNA. This competition leads to the displacement of EtBr, which can be measured by a decrease in its fluorescence intensity.

-

Methodology:

-

Prepare a solution of ctDNA (e.g., 10 µM) and EtBr (e.g., 10 µM) in a Tris-HCl buffer. Allow it to incubate for 10 minutes to form the DNA-EtBr complex.

-

Measure the initial fluorescence of the complex (Excitation: ~520 nm, Emission: ~600 nm).

-

Add increasing concentrations of the this compound derivative to the DNA-EtBr solution.

-

After each addition, incubate for 5 minutes and record the fluorescence intensity.

-

-

Data Analysis & Validation: A significant decrease in fluorescence intensity indicates that the test compound is displacing EtBr from the DNA, confirming its ability to bind within the DNA helix. The concentration at which 50% of the EtBr fluorescence is quenched (IC50) can be determined to compare the binding affinity of different derivatives.

Protocol 3: Agarose Gel Electrophoresis for Interstrand Crosslinking

-

Principle: Interstrand crosslinking prevents the complete denaturation of double-stranded DNA into single strands upon heating. When analyzed by denaturing gel electrophoresis, crosslinked DNA will renature and migrate faster than linear, single-stranded DNA.

-

Methodology:

-

Linearize a plasmid DNA (e.g., pBR322) using a restriction enzyme that makes a single cut.

-

Incubate the linearized plasmid DNA (e.g., 100 ng) with varying concentrations of the acridine derivative at 37°C for a specified time (e.g., 2 hours).

-

Stop the reaction and purify the DNA to remove the unbound compound.

-

Denature the DNA by heating at 90°C for 5 minutes, followed by rapid cooling on ice.

-

Add a denaturing loading dye and run the samples on a 1% agarose gel.

-

Stain the gel with a DNA stain (e.g., SYBR Gold) and visualize it under UV light.

-

-